5-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-5-oxo-N-(4-pyridyl)pentanamide
Overview
Description
5-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-5-oxo-N-(4-pyridyl)pentanamide is a complex organic compound that features a benzisoxazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-5-oxo-N-(4-pyridyl)pentanamide typically involves multiple steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized by reacting 2-aminophenol with a suitable fluorinated reagent under acidic conditions.
Piperidine Ring Formation: The piperidine ring is formed by cyclization of a suitable precursor, often involving a nucleophilic substitution reaction.
Coupling of Benzisoxazole and Piperidine Rings: The benzisoxazole and piperidine rings are coupled through a nucleophilic aromatic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction with a suitable pyridine derivative.
Final Coupling and Amide Formation: The final step involves coupling the intermediate with a pentanoyl chloride derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the benzisoxazole ring, potentially leading to the formation of dihydrobenzisoxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrobenzisoxazole derivatives.
Substitution: Substituted derivatives at the fluorine position.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, the compound is used to study the interactions of benzisoxazole derivatives with various biological targets, including enzymes and receptors.
Medicine
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidino]-5-oxo-N-(4-pyridyl)pentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The benzisoxazole ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the pyridine ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound shares the benzisoxazole and piperidine rings but lacks the pyridine ring and the pentanamide moiety.
Iloperidone: This compound contains a similar benzisoxazole ring and is used as an antipsychotic agent.
Paliperidone: Another antipsychotic agent with a similar benzisoxazole structure.
Properties
IUPAC Name |
5-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-5-oxo-N-pyridin-4-ylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c23-16-4-5-19-18(14-16)22(26-30-19)15-8-12-27(13-9-15)21(29)3-1-2-20(28)25-17-6-10-24-11-7-17/h4-7,10-11,14-15H,1-3,8-9,12-13H2,(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQKNTNDFODMIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=C(C=C3)F)C(=O)CCCC(=O)NC4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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